benzonitrile;bromozinc(1+)
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Overview
Description
Benzonitrile;bromozinc(1+) is a compound that combines the properties of benzonitrile and bromozincIt is a colorless liquid with a sweet, bitter almond odor and is mainly used as a precursor to various chemical compounds . Bromozinc(1+), on the other hand, is a brominated zinc compound that is often used in organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzonitrile can be synthesized through several methods, including the cyanation of benzene halides, the reaction of toluene halides with ammonia, and the ammoxidation of toluene with ammonia and air . One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. This method involves the formation of benzaldoxime, which is then dehydrated to benzonitrile .
Bromozinc(1+) compounds are typically prepared by the reaction of zinc with bromine or brominated organic compounds. For example, alkyl 2-(bromozinc)acylates can be synthesized by reacting ethyl bromoacetate with zinc .
Industrial Production Methods
Industrial production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile undergoes various chemical reactions, including:
Oxidation: Benzonitrile can be oxidized to benzoic acid.
Reduction: It can be reduced to benzylamine.
Substitution: Benzonitrile can participate in substitution reactions, such as the formation of N-substituted benzamides when reacted with amines.
Bromozinc(1+) compounds are known for their reactivity in nucleophilic substitution reactions. For instance, alkyl 2-(bromozinc)acylates react with N-chloro- or N-bromodiethylamines to form diethyl succinate and diethylamine .
Common Reagents and Conditions
Common reagents used in the reactions of benzonitrile include hydroxylamine hydrochloride for its synthesis and various amines for substitution reactions. Bromozinc(1+) compounds often react under mild conditions, such as room temperature, in the presence of solvents like tetrahydrofuran .
Major Products
Major products formed from the reactions of benzonitrile include benzoic acid, benzylamine, and N-substituted benzamides . Reactions involving bromozinc(1+) compounds typically yield products like diethyl succinate and diethylamine .
Scientific Research Applications
Benzonitrile;bromozinc(1+) has several scientific research applications:
Chemistry: Benzonitrile is used as a solvent and a precursor to various chemical compounds.
Biology: Benzonitrile derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Industry: Benzonitrile is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile involves its ability to form coordination complexes with transition metals. These complexes are soluble in organic solvents and can be easily displaced by stronger ligands, making them useful synthetic intermediates . Bromozinc(1+) compounds, on the other hand, participate in nucleophilic substitution reactions through an anion-radical mechanism .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Similar to benzonitrile, bromobenzene is an aromatic compound used in organic synthesis.
Phenylmagnesium bromide: This Grignard reagent is used in the synthesis of various organic compounds, similar to the use of bromozinc(1+) compounds.
Uniqueness
Benzonitrile is unique due to its versatility in forming coordination complexes and its role as a precursor to various industrial chemicals. Bromozinc(1+) compounds are unique in their reactivity and ability to participate in nucleophilic substitution reactions under mild conditions .
Properties
IUPAC Name |
benzonitrile;bromozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMKTNNZDZMJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C#N.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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